Further exploration of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene's research applications might be possible by searching scientific databases like PubChem [] or SciFinder [] for recent publications mentioning this compound. These resources can provide insights into its use in specific scientific studies.
2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is a chemical compound with the molecular formula C22H37BrO2 and a molecular weight of approximately 413.43 g/mol. This compound features a bromine atom substituted at the second position of a benzene ring, which also carries two 2-ethylhexyloxy groups at the para positions (1 and 4). The presence of these long alkyl chains enhances its solubility in organic solvents and contributes to its potential applications in materials science and organic synthesis .
The reactivity of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene primarily stems from the bromine substituent, which can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form various derivatives. Additionally, the compound can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, where it serves as a coupling partner due to its bromine functionality .
The synthesis of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene typically involves several steps:
2-Bromo-1,4-bis(2-ethylhexyloxy)benzene has potential applications in various fields:
Interaction studies involving 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene focus on its behavior in various chemical environments. Preliminary studies suggest that it can interact with different nucleophiles and electrophiles, influencing its reactivity profile. These interactions are crucial for understanding how this compound might behave in biological systems or industrial applications .
Several compounds share structural similarities with 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,4-Bis(2-ethylhexyloxy)benzene | C22H38O2 | Lacks bromine; used as a non-reactive analog. |
4-Bromophenol | C6H5BrO | Simpler structure; used in pharmaceuticals. |
2-Ethylhexyl benzoate | C12H22O2 | Ester derivative; used as a plasticizer. |
Uniqueness: The presence of both the bromine atom and two long alkyl chains distinguishes 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene from other similar compounds. This unique combination enhances its solubility and reactivity compared to simpler derivatives like 1,4-bis(2-ethylhexyloxy)benzene or 4-bromophenol .